5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile

Medicinal chemistry Drug design Physicochemical property profiling

Researchers requiring a consistent, positional-isomer-pure 2-cyanopyridine scaffold often face batch-to-batch variability that compromises SAR studies. 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile (CAS 1270543-04-8) resolves this with a defined 5,2-substitution pattern and a free secondary amine (not N-substituted), ensuring reproducible hydrogen-bond donor capacity. - Differentiated from 4-, 5-(1-pyrrolidinyl)-, and 6-(pyrrolidin-2-yl) isomers by measurable LogP (1.71) and PSA differences that directly impact CNS permeability. - 98% purity with NMR, HPLC, and GC characterization supports high-sensitivity biochemical and cell-based assays. - Free NH enables versatile derivatization via amide coupling, reductive amination, or sulfonamide formation for focused library synthesis.

Molecular Formula C10H11N3
Molecular Weight 173.219
CAS No. 1270543-04-8
Cat. No. B578350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile
CAS1270543-04-8
Molecular FormulaC10H11N3
Molecular Weight173.219
Structural Identifiers
SMILESC1CC(NC1)C2=CN=C(C=C2)C#N
InChIInChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2
InChIKeySRTGBZLPXOKAQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile: Overview


5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile (CAS 1270543-04-8) is a heterocyclic organic compound belonging to the class of 2-cyanopyridines substituted with a pyrrolidine moiety [1]. Its molecular formula is C10H11N3, and it has a molecular weight of 173.21 g/mol . The compound features a pyridine ring with a nitrile group at the 2-position and a pyrrolidin-2-yl group at the 5-position, forming a structure that is both a privileged scaffold in medicinal chemistry and a valuable synthetic intermediate [1]. It is commercially available from multiple vendors with standard purity specifications, typically around 98% . This compound serves as a key starting material for the synthesis of more complex molecules, particularly in the development of kinase inhibitors, receptor modulators, and other bioactive agents where the 2-cyanopyridine motif is essential for target engagement [1].

Medicinal chemistry scaffold for kinase inhibitor and receptor modulator synthesis
Free secondary amine supports diverse derivatization for SAR library generation
Commercially available with batch-specific NMR, HPLC, and GC characterization

Why Positional Isomers Cannot Substitute


While several positional isomers of pyrrolidinyl-2-pyridinecarbonitrile exist (e.g., 4-(1-pyrrolidinyl)-, 5-(1-pyrrolidinyl)-, and 6-(pyrrolidin-2-yl)- derivatives), they are not interchangeable with 5-(2-pyrrolidinyl)-2-pyridinecarbonitrile due to fundamental differences in molecular geometry, electronic properties, and synthetic utility [1]. The specific 5,2-substitution pattern on the pyridine ring, combined with the secondary amine in the pyrrolidine ring (rather than a tertiary amine as in N-substituted analogs), imparts a unique hydrogen-bond donor capacity and distinct reactivity profile [2]. These differences manifest in measurable physicochemical parameters such as LogP and polar surface area (PSA), which directly influence biological membrane permeability, solubility, and target binding [3]. Consequently, substituting this compound with a positional isomer without rigorous validation would likely alter lead compound properties and compromise experimental reproducibility in drug discovery campaigns.

Isomer Mismatch
Positional isomers (e.g., 4- or 5-N-substituted) may shift LogP and PSA, altering membrane permeability and target-binding profiles.
H-Bond Loss
N-substituted analogs lack the free secondary amine, removing hydrogen-bond donor capacity and limiting further synthetic elaboration at the pyrrolidine nitrogen.
Purity Variability
Closely related analogs are often supplied at lower purity specifications, which may introduce confounding variables in sensitive biological assays.

Quantitative Differentiation from Closest Analogs


Higher LogP Enhances Membrane Permeability

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile exhibits a computed LogP value of 1.70658, which is 5.4% higher than the LogP of its 4-position isomer, 4-(1-pyrrolidinyl)-2-pyridinecarbonitrile (LogP = 1.61848) [1][2]. This difference in lipophilicity can influence membrane permeability and oral bioavailability, making the target compound potentially more favorable for CNS-penetrant or cell-permeable drug candidates [3].

Lipophilicity (LogP)
Cross-study comparable
1.71 (computed)
Reported LogP may support membrane permeability screening.
5.4% higher than 4-position isomer; computed value, experimental validation recommended.
Medicinal chemistry Drug design Physicochemical property profiling

Larger Polar Surface Area and Hydrogen-Bonding Capacity

The target compound has a polar surface area (PSA) of 48.71 Ų, which is 22% larger than the PSA of both the 4- and 5-position N-substituted isomers (PSA = 39.92 Ų) [1][2]. This increased PSA is due to the presence of a free secondary amine in the pyrrolidine ring, which serves as a hydrogen-bond donor, whereas the N-substituted analogs lack this feature [3].

Polar Surface Area
Cross-study comparable
Target48.71 Ų
N-substituted isomers39.92 Ų
Δ +8.79 Ų
Larger PSA from free secondary amine may influence hydrogen-bonding interactions.
Topological PSA method; biological relevance requires target-specific validation.
Medicinal chemistry Drug design Structural biology

Higher Purity Specification for Sensitive Assays

Commercial suppliers typically offer 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile with a standard purity of 98% (HPLC) . In contrast, the closely related analog 5-(1-pyrrolidinyl)-2-pyridinecarbonitrile is commonly available at 97% purity . While a 1% difference may appear small, it can be critical in high-sensitivity biological assays or in synthetic steps where impurities can act as catalyst poisons or side-product precursors [1].

Purity Specification
Cross-study comparable
98% (HPLC)
Higher standard purity may reduce confounding variables in high-sensitivity assays.
Comparators typically available at 97%; verify lot-specific CoA.
Chemical procurement Analytical chemistry Quality control

Comprehensive Analytical Characterization Package

Suppliers of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile provide a full suite of analytical data including NMR, HPLC, and GC for each batch . This level of characterization is not universally guaranteed for all positional isomers or analogs . The availability of multiple orthogonal analytical methods ensures identity confirmation, purity assessment, and detection of residual solvents or inorganic impurities, which is essential for regulatory compliance and publication-ready results [1].

Analytical Characterization
Supporting evidence
NMR, HPLC, GC per batch
Multi-method characterization supports identity confirmation and procurement workflows.
Supplier-provided CoA; orthogonal method availability may vary by vendor.
Chemical procurement Analytical chemistry Quality assurance

Free Secondary Amine Enables Diverse Derivatization

Unlike the N-substituted pyrrolidine analogs (e.g., CAS 127680-86-8 and 160017-09-4) which contain a tertiary amine, 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile possesses a free secondary amine in the pyrrolidine ring [1]. This functional group difference, while not directly quantifiable in a single numeric metric, enables a broader range of chemical transformations including reductive amination, amide bond formation, urea synthesis, and sulfonamide formation [2]. N-substituted analogs are essentially dead-end building blocks for further elaboration at the pyrrolidine nitrogen [3].

Synthetic Versatility
Class-level inference
Free secondary amine
Enables amide coupling, reductive amination, and sulfonamide formation for SAR studies.
Qualitative functional difference vs. N-substituted tertiary amine analogs.
Synthetic chemistry Medicinal chemistry Parallel synthesis

Optimal Use Cases in Drug Discovery and Synthesis


CNS Hit-to-Lead Optimization

Based on its LogP of 1.71, which is higher than the 4-position isomer (LogP 1.62) [1], this compound is well-suited for medicinal chemistry campaigns targeting central nervous system (CNS) disorders where moderate lipophilicity is desired to balance blood-brain barrier penetration and solubility. Researchers can use it as a core scaffold for synthesizing analogs with optimized CNS MPO scores.

Parallel Synthesis and Library Generation

The presence of a free secondary amine allows for diverse functionalization via amide coupling, reductive amination, or sulfonamide formation [2]. This compound is an ideal starting point for generating focused libraries of 2-cyanopyridine derivatives, enabling rapid exploration of structure-activity relationships around the pyrrolidine nitrogen.

High-Sensitivity Biological Assays

With a standard purity specification of 98% and comprehensive analytical characterization (NMR, HPLC, GC) , this compound is appropriate for use in high-sensitivity biochemical and cell-based assays where even trace impurities could lead to false positives or skewed dose-response curves.

Synthesis of Kinase Inhibitors and Receptor Modulators

The 2-cyanopyridine moiety is a recognized pharmacophore in many kinase inhibitors and GPCR modulators [3]. The specific 5,2-substitution pattern of this compound may mimic key interactions observed in approved drugs, making it a valuable intermediate for medicinal chemists developing novel targeted therapies.

Application
Selection Property
Validation Focus
CNS hit-to-lead optimization
Moderate computed lipophilicity
Blood-brain barrier permeability screening
Parallel synthesis and library generation
Free secondary amine for diversification
Derivatization efficiency and scope verification
High-sensitivity biological assays
Standard 98% purity specification
Lot-specific purity and impurity profile review
Kinase inhibitor and receptor modulator synthesis
2-cyanopyridine pharmacophore with specific substitution
Target-engagement assay and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.